molecular formula C14H23NO3 B1268871 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid CAS No. 436100-02-6

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid

Cat. No.: B1268871
CAS No.: 436100-02-6
M. Wt: 253.34 g/mol
InChI Key: KZVAPHZJHSDVOC-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the diethylaminomethyl group: This step involves the reaction of the furan derivative with diethylamine and formaldehyde under controlled conditions to form the diethylaminomethyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typical reducing agents.

    Substitution reagents: Halogens, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

    Oxidation products: Ketones, aldehydes, and carboxylic acids.

    Reduction products: Alcohols and other reduced derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Affecting gene expression: Altering the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-aminomethyl-furan-3-carboxylic acid: Similar structure but lacks the diethylamino group.

    5-tert-Butyl-2-methyl-furan-3-carboxylic acid: Similar structure but lacks the aminomethyl group.

    2-Diethylaminomethyl-furan-3-carboxylic acid: Similar structure but lacks the tert-butyl group.

Uniqueness

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid is unique due to the presence of both the tert-butyl and diethylaminomethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-tert-butyl-2-(diethylaminomethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-6-15(7-2)9-11-10(13(16)17)8-12(18-11)14(3,4)5/h8H,6-7,9H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVAPHZJHSDVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(O1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345201
Record name 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436100-02-6
Record name 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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